1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Description

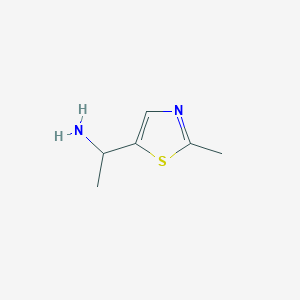

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBMUDZSWMAOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017386-12-7 | |

| Record name | 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1 2 Methyl 1,3 Thiazol 5 Yl Ethan 1 Amine

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation Relevant to the Compound

The formation of the 2-methyl-1,3-thiazole ring substituted at the 5-position is the critical step in the synthesis of the target compound. Classical methods like the Hantzsch synthesis remain foundational, while contemporary one-pot reactions offer more streamlined pathways.

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone for the formation of thiazole rings and remains one of the most popular approaches. researchgate.netsynarchive.com The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netsynarchive.com For the synthesis of a precursor to 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine, the key reactants would be thioacetamide (B46855) (providing the 2-methyl group) and a suitable α-halocarbonyl compound that allows for the eventual installation of the ethan-1-amine group at the C5 position.

A common strategy is to first synthesize an intermediate, 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one, which can then be converted to the desired amine. The synthesis of this ketone intermediate can be achieved by reacting thioacetamide with a 3-halo-2,4-pentanedione, such as 3-chloro-2,4-pentanedione.

Reaction Pathway:

Nucleophilic Attack: The sulfur atom of thioacetamide acts as a nucleophile, attacking one of the carbonyl carbons of the 3-halo-2,4-pentanedione and displacing the halide ion.

Cyclization: The nitrogen atom of the thioamide then attacks the second carbonyl group, leading to the formation of a five-membered heterocyclic intermediate.

Dehydration: A subsequent dehydration step results in the formation of the aromatic thiazole ring, yielding 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one. chemicalbook.com

Variations of the Hantzsch synthesis have been developed to improve yields and broaden the scope, including the use of different catalysts and reaction conditions. nih.govnih.gov

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product. These reactions are highly efficient, time-saving, and align with the principles of green chemistry by reducing waste and energy consumption. nih.gov

Several MCRs have been developed for thiazole synthesis. nih.govresearchgate.net A relevant approach for a 2,5-disubstituted thiazole could involve a domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and a thioamide in a green solvent like water, often accelerated by microwave irradiation. bepls.com While not a direct synthesis of the target amine, these MCRs can efficiently produce highly functionalized thiazole intermediates that can be further elaborated. For instance, a three-component reaction could assemble the core 2-methyl-5-acetylthiazole structure in a single, efficient operation.

The introduction of the ethan-1-amine side chain at the C5 position is a critical functional group transformation. The most common and effective strategy involves the conversion of a ketone precursor, namely 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one. The synthesis of this ketone via a Hantzsch-type reaction is a well-established route. chemicalbook.com

Once the 5-acetyl-2-methylthiazole intermediate is obtained, it can be converted to the target amine, this compound, through reductive amination . This process typically involves two steps:

Imine Formation: The ketone reacts with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

This two-step sequence can often be performed in a single pot, providing a direct and high-yielding route from the ketone to the desired primary amine.

Advanced Synthetic Techniques and Methodological Innovations

To overcome the limitations of classical methods, such as long reaction times or harsh conditions, advanced techniques have been applied to thiazole synthesis. These innovations focus on catalysis and sustainable energy sources to improve reaction efficiency and environmental compatibility.

Catalysts play a crucial role in modern organic synthesis by lowering activation energy, thereby reducing reaction times and improving product yields. mdpi.com A wide range of catalysts have been employed in the synthesis of thiazole derivatives.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, allowing for easy separation and recycling. Examples include silica-supported tungstosilisic acid, which has been used as a reusable catalyst for Hantzsch-type syntheses under both conventional heating and ultrasonic irradiation. nih.govbepls.com

Biocatalysts: Eco-friendly biocatalysts, such as those derived from chitosan, have been used to promote thiazole synthesis under mild conditions. mdpi.comnih.gov These catalysts are biodegradable and often highly efficient.

Homogeneous Catalysts: Transition-metal catalysts, including those based on copper, palladium, and calcium, have been used to facilitate various C-H activation and cyclization reactions to form the thiazole ring. organic-chemistry.orgacs.org For example, Ca(OTf)₂ has been shown to effectively catalyze the synthesis of substituted thiazoles from propargyl alcohols and thioamides. acs.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | Silica Supported Tungstosilisic Acid (SiW/SiO₂) | Hantzsch Synthesis (One-Pot MCR) | High yields (79-90%), reusable, eco-friendly. | nih.govbepls.com |

| Biocatalyst | Chitosan-based Hydrogel (PIBTU-CS) | Thiazole Synthesis | High yields, mild conditions, recyclable, biodegradable. | mdpi.com |

| Homogeneous | Calcium Triflate (Ca(OTf)₂) | Cyclization of Propargyl Alcohols | Good to excellent yields, mild conditions. | acs.org |

| Homogeneous (Metal-Free) | p-Toluenesulfonic Acid (PTSA) | Synthesis from Propargylamines | Catalytic amount, used with microwave irradiation. | bepls.com |

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. researchgate.nettandfonline.com In thiazole synthesis, this is often achieved by using alternative energy sources like microwave and ultrasonic irradiation. These techniques can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. tandfonline.combenthamscience.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates significantly compared to conventional heating methods. benthamscience.com One-pot, three-component syntheses of thiazole derivatives under microwave irradiation have been reported to proceed in seconds to minutes, offering excellent yields. bepls.com

Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can enhance chemical reactivity through acoustic cavitation. This method has been successfully applied to the synthesis of thiazoles, leading to high yields, shorter reaction times, and greater product purity under mild, often solvent-free, conditions. nih.govnih.govtandfonline.com

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hantzsch-type Thiazole Synthesis | Conventional Heating (65 °C) | 5-7 hours | 79-88% | nih.gov |

| Ultrasonic Irradiation (RT) | 30-50 minutes | 81-90% | nih.gov | |

| Synthesis of Hydrazinyl Thiazoles | Conventional Method | Laborious, longer time | Lower | bepls.combenthamscience.com |

| Microwave Irradiation (300 W) | 30-175 seconds | Good to excellent | bepls.com |

Stereoselective Synthesis of Chiral Amine Derivatives

The synthesis of enantiomerically pure this compound is critical for its application in stereospecific contexts. The primary approaches to obtain a single enantiomer are asymmetric synthesis, which creates the desired stereocenter selectively, or the resolution of a racemic mixture. rsc.orgwikipedia.org

Two prominent stereoselective methodologies are applicable:

Asymmetric Reduction of a Prochiral Ketone: This is a direct and atom-economical approach for establishing the chiral center. mdpi.com The synthesis begins with the prochiral ketone precursor, 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one. This ketone is then subjected to asymmetric reduction using a chiral reducing agent or a catalyst. A common method is transfer hydrogenation, which often employs a ruthenium or rhodium catalyst complexed with a chiral ligand, such as a derivative of 1,2-diphenylethylenediamine (DPEN), and a hydrogen source like formic acid or isopropanol. mdpi.com The choice of catalyst and ligand chirality dictates whether the (R)- or (S)-enantiomer of the resulting amine is produced.

| Methodology | Starting Material | Key Reagents | Principle | Typical Outcome |

|---|---|---|---|---|

| Asymmetric Reduction | 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one | Chiral Catalyst (e.g., Ru-TsDPEN), Hydrogen Source (e.g., HCOOH/Et3N) | Stereoselective hydride addition to a prochiral ketone, creating a specific enantiomer. mdpi.com | High enantiomeric excess (>95% ee) in a single step. |

| Diastereomeric Salt Resolution | (±)-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | Chiral Resolving Acid (e.g., (S)-Mandelic Acid, Tartaric Acid) | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. researchgate.net | High enantiomeric purity after crystallization and liberation; theoretical max yield of 50% per cycle. wikipedia.org |

Purification and Isolation Methodologies for Research Scale

On a research scale, the purification of this compound requires methods that can ensure both high chemical and enantiomeric purity.

For chemical purity , standard laboratory techniques are employed. After the reaction work-up to remove bulk reagents and solvents, flash column chromatography on silica gel is a common method to separate the desired amine from non-polar impurities and reaction byproducts. Recrystallization of the product as a salt (e.g., hydrochloride salt) can also be an effective method for purification.

For enantiomeric purification or separation of the racemate, two primary high-performance techniques are utilized:

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and versatile methods for separating enantiomers. nih.govresearchgate.net The racemic amine is passed through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. sigmaaldrich.com This differential interaction leads to different retention times, allowing for the collection of separated, enantiomerically pure fractions. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose. researchgate.net

Diastereomeric Salt Crystallization: As described in the synthesis section, this method is also a powerful purification technique. wikipedia.org By forming a salt with a chiral acid, the enantiomers are converted into diastereomers, which can be separated based on solubility differences through fractional crystallization. researchgate.net This method is often cost-effective and scalable but may require significant optimization of the resolving agent and solvent system. nih.govresearchgate.net

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | - Broad applicability to many compounds.

| - High cost of chiral columns and solvents.

|

| Diastereomeric Salt Crystallization | Separation based on the different solubilities of diastereomeric salts. researchgate.net | - Cost-effective and highly scalable.

| - Success is not guaranteed; depends on finding a suitable resolving agent and solvent.

|

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of similar thiazole (B1198619) derivatives, the expected chemical shifts (δ) are tabulated below. The spectrum would likely be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The protons of the ethylamine (B1201723) group, specifically the methine proton (CH) and the amine protons (NH₂), would provide key structural information. The methine proton, being adjacent to both the thiazole ring and the amino group, is expected to appear as a quartet if coupled with the methyl protons. The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent. The methyl group on the thiazole ring would present as a sharp singlet, while the methyl group of the ethanamine side chain would appear as a doublet, coupled to the methine proton. The lone proton on the thiazole ring is expected to be in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole-CH | ~7.5 | Singlet (s) |

| Ethan-1-amine-CH | ~4.2 | Quartet (q) |

| Thiazole-CH₃ | ~2.7 | Singlet (s) |

| Ethan-1-amine-CH₃ | ~1.5 | Doublet (d) |

| NH₂ | Variable (Broad) | Singlet (br s) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected. The chemical shifts of the thiazole ring carbons are characteristically found in the downfield region of the spectrum.

The carbon atom of the thiazole ring bonded to the sulfur and nitrogen atoms (C2) would appear at a significantly downfield shift. The other two carbons of the thiazole ring (C4 and C5) would also be in the aromatic region. The carbons of the ethylamine side chain and the methyl group on the thiazole ring would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole-C2 | ~165 |

| Thiazole-C4 | ~140 |

| Thiazole-C5 | ~120 |

| Ethan-1-amine-CH | ~50 |

| Thiazole-CH₃ | ~19 |

| Ethan-1-amine-CH₃ | ~23 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the methine proton of the ethylamine group and the protons of its adjacent methyl group would be expected, confirming the ethylamine fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the thiazole-CH proton would show a correlation to the thiazole-C4 carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the protons of the thiazole-methyl group would show a correlation to the C2 carbon of the thiazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The FTIR spectrum of this compound would display characteristic absorption bands for the amine N-H bonds, C-H bonds, C=N and C=C bonds of the thiazole ring, and C-N bonds. Analysis of similar compounds suggests the following expected absorption regions. uni.lu

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl and methine groups would appear just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibration of the amine would be found in the 1000-1250 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=N (Thiazole) | 1600 - 1650 | Stretching |

| C=C (Thiazole) | 1500 - 1580 | Stretching |

| N-H (Amine) | 1550 - 1650 | Bending |

| C-N | 1000 - 1250 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the predicted monoisotopic mass is 142.05647 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 142. A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 143.06375 is also predicted. The fragmentation of the molecular ion would likely involve the loss of small, stable fragments. A common fragmentation pathway for primary amines is the alpha-cleavage, which in this case would involve the loss of a methyl radical (•CH₃) from the ethylamine side chain, leading to a resonance-stabilized cation. Another likely fragmentation would be the loss of the amino group (•NH₂).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 142.05592 |

| [M+H]⁺ | 143.06375 |

| [M+Na]⁺ | 165.04569 |

| [M-H]⁻ | 141.04919 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, the molecular formula is established as C₆H₁₀N₂S. sigmaaldrich.comuni.luuni.lu This composition corresponds to a monoisotopic mass of approximately 142.05647 Da. uni.lu

HRMS analysis provides the experimental mass with a high degree of accuracy, which can be compared to the calculated theoretical mass to confirm the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the compound. uni.lu These predictions are instrumental in identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data calculated using CCSbase and sourced from PubChemLite. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.06375 | 127.9 |

| [M+Na]⁺ | 165.04569 | 136.8 |

| [M+K]⁺ | 181.01963 | 135.0 |

| [M+NH₄]⁺ | 160.09029 | 150.4 |

| [M-H]⁻ | 141.04919 | 130.6 |

Detailed Fragmentation Pathway Studies

The study of fragmentation pathways using tandem mass spectrometry (MS/MS) provides valuable structural information. While specific experimental fragmentation data for this compound is not extensively published, the fragmentation behavior can be predicted based on its structure and general principles observed for similar thiazole derivatives. nih.govresearchgate.net

Upon ionization, typically forming the [M+H]⁺ adduct, the molecule is subjected to collision-induced dissociation. The fragmentation process is initiated by the cleavage of the most labile bonds. For this compound, the bond between the ethylamine side chain and the thiazole ring is a likely point of initial fragmentation.

Key predicted fragmentation steps include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine group, leading to the loss of a methyl radical (•CH₃) and formation of a stable iminium ion.

Loss of Ammonia (B1221849): Elimination of an ammonia molecule (NH₃) from the ethylamine side chain.

Ring Fragmentation: The thiazole ring itself can undergo cleavage. Common pathways for thiazoles include the breaking of the C-S and N-C bonds, leading to characteristic fragment ions that can help confirm the core structure. researchgate.net

Computational tools can simulate fragmentation by applying rule-based cleavage and rearrangement steps, which are then evaluated for chemical plausibility using semi-empirical calculations. nih.gov This approach allows for the prediction of chemically meaningful fragmentation pathways even in the absence of experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. While crystal structure data for this compound is not publicly available, a detailed analysis of the closely related compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (C₆H₈N₂OS) offers significant insight into the expected structural parameters of the thiazole core. nih.govresearchgate.net

For this related molecule, data was collected using a Bruker APEXII CCD diffractometer with Mo Kα radiation. researchgate.net The structure was solved using SHELXT and refined with SHELXL. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net In the structure of this analog, all non-hydrogen atoms of the thiazole ring and the ethanone (B97240) substituent are nearly coplanar. nih.govresearchgate.net This planarity is a common feature in such conjugated systems.

Table 2: Crystal Data and Structure Refinement for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one Data sourced from Huseynov et al. (2023), Acta Cryst. E79, 890-894. researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₈N₂OS |

| Formula weight | 156.20 |

| Temperature (K) | 296 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.7445 (15) |

| b (Å) | 13.498 (3) |

| c (Å) | 8.010 (2) |

| β (°) | 94.421 (7) |

| Volume (ų) | 727.1 (3) |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.427 |

| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.142 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability of a crystal lattice is governed by a network of intermolecular interactions. Analysis of the crystal structure of the related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, reveals a variety of such interactions that dictate its supramolecular assembly. nih.govresearchgate.net

In the crystal, pairs of molecules are linked by N—H⋯N hydrogen bonds, forming distinct R²₂(8) ring motifs. nih.govresearchgate.net These dimers are further connected by N—H⋯O hydrogen bonds, creating layers parallel to the (102) plane. nih.govresearchgate.net The molecular packing is consolidated by weaker C—H⋯π interactions between a methyl hydrogen and the center of the thiazole ring. nih.gov

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular contacts. For the analog compound, this analysis showed that H⋯H (37.6%), O⋯H/H⋯O (16.8%), S⋯H/H⋯S (15.4%), and N⋯H/H⋯N (13.0%) contacts are the most significant contributors to the crystal packing. nih.gov These types of hydrogen bonds and weak interactions would be expected to play a similar crucial role in the crystal packing of this compound, with the primary amine group acting as a strong hydrogen bond donor.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's purity and stoichiometric composition. The molecular formula for this compound is C₆H₁₀N₂S. sigmaaldrich.comuni.luuni.lu Based on the atomic weights of carbon, hydrogen, nitrogen, and sulfur, the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₀N₂S)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 50.68% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 7.09% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.70% |

| Sulfur (S) | 32.06 | 1 | 32.060 | 22.54% |

| Total | - | - | 142.22 | 100.00% |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations provide fundamental insights into the molecule's geometry, vibrational modes, and electronic charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For thiazole (B1198619) derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's minimum potential energy state. researchgate.net For 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, geometry optimization would reveal the planarity of the thiazole ring and the preferred orientation of the ethylamine (B1201723) side chain relative to the ring. nih.gov

Once the geometry is optimized, the same theoretical level can be used to calculate the molecule's vibrational frequencies. researchgate.net These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms. A comparison with experimental data from FT-IR and Raman spectroscopy allows for a complete and reliable assignment of the observed vibrational bands. researchgate.net For this compound, key vibrational modes would include the C=N and C-S stretching within the thiazole ring, N-H stretching and bending of the amine group, and C-H stretching and bending of the methyl and ethyl groups.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | N-H Asymmetric Stretch | ~3500 |

| Amine (NH₂) | N-H Symmetric Stretch | ~3400 |

| Methyl (CH₃) | C-H Asymmetric Stretch | ~3000 |

| Methyl (CH₃) | C-H Symmetric Stretch | ~2920 |

| Thiazole Ring | C=N Stretch | ~1610 |

| Amine (NH₂) | N-H Scissoring (Bending) | ~1590 |

| Thiazole Ring | Ring Skeletal Vibrations | 1500 - 1300 |

| Thiazole Ring | C-S Stretch | ~700 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

For this compound, an MEP analysis would likely show the most negative potential (red/yellow regions) concentrated around the electronegative nitrogen and sulfur atoms of the thiazole ring. nih.govmdpi.com Conversely, the most positive potential (blue region) would be localized on the hydrogen atoms of the amine (NH₂) group. nih.gov This distribution suggests that the ring's heteroatoms can act as hydrogen bond acceptors, while the amine group's hydrogens can act as hydrogen bond donors, which is crucial for interactions with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, accounting for its flexibility and the influence of its environment.

The this compound molecule possesses conformational flexibility due to the rotatable single bonds in its ethylamine side chain. The rotation around the C-C and C-N bonds allows the molecule to adopt various spatial arrangements (conformers). Conformational analysis, often initiated with DFT calculations and further explored with MD, helps identify the different low-energy conformers and the energy barriers between them. nih.govnih.gov Understanding the molecule's conformational preferences is vital, as only specific conformers may be able to fit into the binding site of a biological target.

The conformation and properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box or by using an implicit solvent model like the Polarizable Continuum Model (PCM). nih.gov These simulations can reveal how interactions with the solvent, such as hydrogen bonding with water, stabilize certain conformations over others, providing a more realistic model of the molecule's state in a biological medium.

Molecular Docking Studies on Theoretical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. mdpi.com Given that the thiazole scaffold is present in numerous FDA-approved drugs, including kinase inhibitors, this compound is a prime candidate for such in silico screening. mdpi.com

Thiazole derivatives have shown significant activity as inhibitors of various protein kinases, which are key regulators of cell signaling and are often implicated in diseases like cancer. scholarsresearchlibrary.comrsc.org Therefore, theoretical biological targets for this compound could include Aurora kinases, tyrosine kinases, and cyclin-dependent kinases (CDKs). mdpi.comscholarsresearchlibrary.comnih.gov Docking studies would predict the binding energy (often expressed as a docking score) and the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. For example, the amine group of the compound could form crucial hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a kinase active site, while the thiazole ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine. scholarsresearchlibrary.comnih.gov Such studies are instrumental in rational drug design, helping to prioritize compounds for synthesis and experimental testing. shd-pub.org.rs

| Theoretical Protein Target | Protein Family | Predicted Binding Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|---|

| Aurora Kinase A (PDB: 1MQ4) | Serine/Threonine Kinase | -9.0 to -7.5 | ASP274, GLU211 | Hydrogen Bond with Amine Group |

| Tyrosine Kinase (PDB: 2SRC) | Tyrosine Kinase | -8.5 to -7.0 | MET341, TYR340 | Hydrophobic & π-π Stacking with Thiazole Ring |

| CDK2 (PDB: 1HCK) | Serine/Threonine Kinase | -8.0 to -6.5 | LEU83, LYS33 | Hydrophobic & Hydrogen Bond |

| Tubulin (PDB: 1SA0) | Structural Protein | -7.5 to -6.0 | ASNB249, SERA178 | Sulfur Bond & Hydrogen Bond |

Prediction of Binding Modes and Interaction Energies with Protein Models

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of such investigations can be extrapolated from studies on structurally related thiazole derivatives. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information is crucial for understanding the potential biological activity of a compound.

For thiazole derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating binding mechanisms. For instance, various thiazole-containing compounds have been docked against a range of protein targets, including enzymes like kinases and polymerases, as well as receptors. lew.ronih.govnih.govfrontiersin.orgnih.govnih.govnih.govnih.govmdpi.comacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net The predicted binding mode of this compound would likely involve hydrogen bonding from its primary amine group with acceptor residues in a protein's active site. The thiazole ring itself can participate in various non-covalent interactions, including pi-stacking with aromatic residues and hydrophobic interactions.

The interaction energies, typically calculated as a docking score in units of kcal/mol, provide an estimation of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction. In studies of similar heterocyclic amines, these scores are used to rank potential drug candidates and prioritize them for further experimental testing. The specific interaction energies for this compound with various protein models would depend on the specific topology and amino acid composition of the binding site.

A hypothetical docking of this compound into a protein active site might reveal the following interactions:

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Primary amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Thiazole nitrogen | Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Methyl groups, ethyl backbone | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | Thiazole ring | Phenylalanine, Tyrosine, Tryptophan |

Validation of Docking Protocols in Thiazole-Containing Ligand Systems

The reliability of molecular docking predictions is highly dependent on the validation of the docking protocol. This process typically involves redocking a co-crystallized ligand into the active site of its protein to ensure that the docking software can accurately reproduce the experimentally determined binding pose. nih.govresearchgate.net A common metric for validation is the root-mean-square deviation (RMSD) between the docked conformation and the crystallographic pose; a value below 2.0 Å is generally considered a successful validation. researchgate.net

For thiazole-containing ligand systems, docking protocol validation has been reported in numerous studies. For example, in the investigation of thiazole derivatives as EGFR kinase inhibitors, the docking protocol was validated by redocking the co-crystallized ligand osimertinib (B560133) into the 3D structure of the EGFR kinase domain (PDB ID: 6LUD). nih.gov This ensures that the chosen parameters for the docking algorithm are appropriate for that specific protein-ligand system.

The validation process confirms that the scoring function and search algorithm are capable of identifying the native-like binding mode. This is a critical step before embarking on virtual screening or the docking of novel compounds like this compound, as it provides confidence in the predictive power of the computational model.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govacs.org These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. For thiazole derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities. nih.govacs.orgnih.govacs.orgnih.govwjbphs.comnih.govresearchgate.netresearchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected. For this compound, a relevant dataset would include other aminothiazole derivatives. nih.govacs.orgnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govacs.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For aminothiazole derivatives, QSAR studies have identified key descriptors that influence their activity. For instance, in a study of aminothiazole derivatives as Aurora A kinase inhibitors, a 2D-QSAR model showed a good correlation coefficient, indicating its predictive ability. nih.govacs.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. nih.gov These maps can guide the structural modification of compounds like this compound to enhance their predicted activity.

Below is a table of commonly used descriptors in QSAR studies of heterocyclic amines:

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological (2D) | Connectivity indices, Kappa shape indices | Molecular branching and shape |

| Geometrical (3D) | Molecular surface area, Volume | 3D shape and size |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties |

| Physicochemical | LogP, Molar refractivity | Hydrophobicity and polarizability |

In Silico Reaction Pathway Predictions

Computational tools can also be employed to predict plausible synthetic routes for a target molecule. chemrxiv.orgresearchgate.netacs.orgnih.govfrontiersin.org These in silico reaction pathway prediction methods can be broadly categorized into two types: rule-based systems and machine learning-based approaches.

Rule-based systems utilize a predefined library of known chemical reactions and apply them retrospectively to the target molecule to identify potential precursors. For the synthesis of a thiazole ring, a common retrosynthetic disconnection is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone.

Machine learning-based models, particularly those using neural networks, are trained on large datasets of chemical reactions and can predict reaction outcomes or suggest retrosynthetic pathways without being explicitly programmed with reaction rules. chemrxiv.orgnih.govfrontiersin.org These models can potentially uncover novel synthetic routes.

For the synthesis of this compound, an in silico retrosynthetic analysis might suggest the following key steps based on known thiazole syntheses:

Amine Formation: Retrosynthetic disconnection of the C-N bond of the ethanamine side chain could lead back to a corresponding ketone, 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one, which could be converted to the amine via reductive amination.

Thiazole Ring Formation: The 2-methyl-1,3-thiazole core could be formed via the Hantzsch synthesis from thioacetamide (B46855) and a suitable 3-halo-4-oxopentanal derivative.

Computational tools can further refine these predictions by calculating reaction energies and activation barriers to assess the feasibility of each proposed step. acs.org This allows for the prioritization of the most promising synthetic routes for experimental validation.

Structure Activity Relationship Sar Studies and Derivatization Strategies

Rational Design Principles for 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Derivatives

Rational drug design for derivatives of this compound involves a deep understanding of how specific structural features influence biological activity. This encompasses modifications to the thiazole (B1198619) core, the ethan-1-amine side chain, and the application of bioisosteric replacements to optimize molecular interactions with target proteins. nih.gov

The thiazole ring is a versatile scaffold that allows for extensive modification at various positions to probe structure-activity relationships (SAR). nih.gov Alterations to the substituents on the thiazole ring can significantly impact the biological activity of the resulting derivatives. globalresearchonline.netresearchgate.net

Research on related thiazole derivatives has demonstrated that even minor changes to the substituents can lead to substantial differences in potency and selectivity. For instance, in a series of thiazole-based inhibitors of metastatic cancer cell migration, modifications on the thiazole ring were systematically explored. acs.org Key findings from these studies include:

Substitution on the Thiazole Nitrogen: The introduction of various alkyl and functionalized groups on the thiazole nitrogen has been shown to modulate activity. For example, increasing the alkyl chain length from n-propyl to n-dodecyl on the thiazole nitrogen resulted in a progressive increase in antimigration activity. acs.org An allyl substitution yielded activity comparable to an n-propyl group, while a propynyl (B12738560) group at the same position led to a significant loss of activity. acs.org

Substitution at Position 5: In a study of 3-aminothiazole-7-azaindole derivatives as kinase inhibitors, the insertion of a methyl group at the 5-position of the thiazole ring was found to shift the activity towards the Fyn kinase. acs.org This highlights the importance of substitution at this position for directing selectivity.

Substitution at other Ring Positions: The introduction of different groups on the thiazole ring, often in conjunction with modifications on other parts of the molecule, has been explored to optimize activity. For example, halogen and trifluoromethyl substitutions on a phenyl ring attached to the thiazole have been investigated, with a meta-chlorine substitution showing superior antimigration activity compared to an ortho-chlorine. acs.org

These examples underscore the principle that systematic modification of the thiazole ring is a crucial strategy for fine-tuning the pharmacological profile of this compound derivatives.

Table 1: Impact of Thiazole Nitrogen Substitution on Antimigration Activity

| Substituent on Thiazole Nitrogen | Relative Activity (IC₅₀) |

|---|---|

| n-Propyl | 0.292 µM acs.org |

| n-Butyl | 0.196 µM acs.org |

| n-Hexyl | 0.045 µM acs.org |

| n-Dodecyl | 0.024 µM acs.org |

| Allyl | Comparable to n-propyl acs.org |

| Propynyl | 3.89 µM acs.org |

The ethan-1-amine side chain of the parent compound is a key area for chemical modification to explore new interactions with biological targets and improve pharmacokinetic properties. Strategies often involve altering the length, rigidity, and functional groups of this side chain.

Studies on related 2-aminothiazole (B372263) derivatives have shown that the amino group and the adjacent linker are vital for maintaining the desired spatial configuration and biological activity. nih.gov For example, in a series of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, the amino group served as a critical linker. nih.gov Introducing a methyl or acetyl group on the nitrogen of the 2-aminothiazole skeleton resulted in decreased antiproliferative activity compared to the unsubstituted analog. nih.gov

In the context of kinase inhibitors based on a 3-aminothiazole-7-azaindole core, the side tail on the amino group was extensively explored. It was discovered that a benzyl (B1604629) substitution was preferred, and a 4-methylpyridine (B42270) with a halogen insertion was also well-tolerated, leading to potent inhibitors. acs.org

Furthermore, the synthesis of thiazole derivatives bearing a β-amino acid moiety has been reported, demonstrating the extension of the side chain to incorporate more complex functionalities. mdpi.com These modifications aim to introduce new interaction points and alter the physicochemical properties of the parent molecule.

Bioisosteric replacement is a fundamental strategy in drug design used to optimize potency, selectivity, and metabolic stability by substituting a functional group with another that has similar physical and chemical properties. nih.govdrughunter.com

Thiazole as a Bioisostere: The thiazole ring itself can act as a bioisostere for other functional groups. For instance, it has been described as a bioisostere for a carbonyl group in a series of potent and selective 5-HT3 receptor antagonists. nih.govacs.org The molecular size and shape of a pyrazole (B372694) are similar to that of a thiazole, suggesting that thiazole can be a bioisostere for pyrazole. researchgate.net

Bioisosteric Replacement of the Thiazole Ring: Conversely, the thiazole ring can be replaced by other heterocyclic systems to modulate activity. In the development of kinase inhibitors, replacing the thiazole ring with a thiadiazole ring completely switched the selectivity from Fyn to GSK-3β. acs.org Other heterocycles like triazoles, imidazoles, and oxadiazoles (B1248032) are also commonly used as bioisosteres for amides and other functional groups, offering different hydrogen bonding properties and metabolic stability. drughunter.comresearchgate.netunimore.it For example, 1,2,4-oxadiazoles have been investigated as bioisosteres for esters and are noted for their stability. researchgate.net

The success of a bioisosteric replacement is highly dependent on the specific molecular context and the target protein. drughunter.com Therefore, a screening of various isosteres is often necessary to identify the optimal replacement that provides the desired improvements in the drug-like properties. openaccessjournals.com

Table 2: Examples of Bioisosteric Replacements in Thiazole-related Scaffolds

| Original Group | Bioisosteric Replacement | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Pyrazole | Thiazole | Maintained CB1 antagonistic activity | researchgate.net |

| Carbonyl | Thiazole | Potent 5-HT3 receptor antagonism | nih.gov |

| Thiazole | Thiadiazole | Switched kinase selectivity from Fyn to GSK-3β | acs.org |

| Imidazole | 1,2,3-Triazole | Moderate antifungal and antibacterial activity | unimore.it |

Synthesis of Analogs and Conjugates

The synthesis of analogs and conjugates of this compound is crucial for expanding the SAR and developing compounds with novel properties. This involves direct functionalization of existing groups and the construction of more complex systems.

The primary amino group of the ethan-1-amine side chain is a prime site for functionalization. Various chemical transformations can be employed to introduce a wide range of substituents, thereby altering the compound's properties.

In the broader context of 2-aminothiazole derivatives, the amino group is frequently acylated or alkylated to introduce new functionalities. For example, a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole were synthesized and evaluated for their antiproliferative activity. nih.gov The arylamido derivatives showed a remarkable increase in activity compared to the alkylamido analogs. nih.gov

Similarly, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been reported, where modifications on the amide nitrogen were explored. nih.gov The reaction of 2-aminothiazoles with various acid chlorides or acyl chlorides is a common method to produce amide derivatives. nih.gov These synthetic strategies allow for the introduction of diverse aryl and alkyl groups, enabling a thorough investigation of the SAR at the amino position.

The construction of molecules containing multiple thiazole rings represents an advanced derivatization strategy. These multithiazole systems can offer unique spatial arrangements of pharmacophoric features and may interact with biological targets in novel ways.

The synthesis of such systems often involves the reaction of a functionalized thiazole with another thiazole precursor. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole can yield a dithiazole system. nih.gov By extending this concept, tri- and tetrathiazole moieties have also been synthesized. nih.gov

Different synthetic routes are available for creating linked thiazole systems:

Symmetrical 2,2′-bisthiazoles can be synthesized through the condensation of dithiooxamide (B146897) with α-bromoketones. nih.gov

Symmetrical 4,4′-bisthiazoles are often prepared by the condensation of thioamides with 1,4-dibromo-2,3-butanedione. nih.gov

4,5′-bisthiazole compounds can be synthesized in a multi-step process starting from thiourea (B124793) derivatives. nih.gov

These synthetic methodologies provide access to a diverse range of bi- and polythiazole structures, allowing for the exploration of their potential as novel therapeutic agents.

SAR Correlating Structural Features with In Vitro or In Silico Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological effects. For derivatives of this compound, these studies have provided significant insights into their interactions with enzymes, receptors, and cellular pathways.

The inhibitory activity of thiazole derivatives against various enzymes is highly dependent on the nature and position of substituents on the heterocyclic core and its side chains.

For example, in a series of 3-aminothiazole-7-azaindole derivatives designed as kinase inhibitors, the insertion of a methyl group at position 5 of the thiazole ring was found to shift inhibitory activity towards Fyn kinase over GSK-3β. acs.org This selectivity is attributed to the methyl group fitting into a hydrophobic cavity in Fyn, whereas it causes a steric clash in the GSK-3β binding site. acs.org Further modifications, such as adding a 5-bromo substituent on the azaindole core, enhanced Fyn inhibition. acs.org

Similarly, studies on 2-amino thiazole derivatives as inhibitors of carbonic anhydrases (CA) and cholinesterases (AChE, BChE) revealed that halogen substituents play a key role. A 2-amino-4-(4-chlorophenyl)thiazole compound was a potent inhibitor of hCA I, while the corresponding 4-bromophenyl derivative showed the best inhibition against hCA II, AChE, and BChE. nih.gov In another study on 1,3-thiazole derivatives as cholinesterase inhibitors, an amide derivative featuring a quinoxaline (B1680401) system demonstrated the most potent inhibition of AChE. academie-sciences.fr

The table below summarizes the influence of various substituents on the enzyme-inhibiting activities of selected thiazole derivatives.

| Compound/Derivative | Target Enzyme | Key Structural Feature | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 3-aminothiazole-azaindole with 5-methyl on thiazole | Fyn Kinase | Methyl group at position 5 of thiazole | 0.39 µM (IC₅₀) | acs.org |

| 3-aminothiazole-azaindole with 5-methyl on thiazole | GSK-3β | Methyl group at position 5 of thiazole | 15.60 µM (IC₅₀) | acs.org |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 4-chlorophenyl group at position 4 | 0.008 µM (Kᵢ) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 4-bromophenyl group at position 4 | 0.124 µM (Kᵢ) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 4-bromophenyl group at position 4 | 0.129 µM (Kᵢ) | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 4-bromophenyl group at position 4 | 0.083 µM (Kᵢ) | nih.gov |

| 1,3-thiazole-amide with quinoxaline system | AChE | Quinoxaline moiety | 91 µM (IC₅₀) | academie-sciences.fr |

The binding affinity of a molecule to its biological receptor is a primary determinant of its pharmacological effect. Molecular modifications to the thiazole scaffold can significantly alter this affinity. While direct receptor binding studies are specific, enzyme inhibition data and in silico molecular docking studies provide strong evidence of binding affinity to the active sites of protein targets.

Molecular docking analyses have been used to predict the binding affinity of thiazole derivatives. For instance, N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-6-yl)carboxamides were evaluated for their affinity to Fer kinase, with binding energies calculated to be as strong as -7.9 kcal/mol, indicating favorable interaction with the enzyme's active site. biointerfaceresearch.com In another study, docking of 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) into the active sites of cholinesterases showed high inhibitory potency with estimated binding energies of -7.86 kcal/mol for AChE and -7.96 kcal/mol for BChE. nih.gov These in silico results suggest that specific structural modifications, such as the addition of bulky, lipophilic groups, can enhance binding to the hydrophobic pockets of the receptor's active site. nih.govnih.gov

Derivatives of the thiazole scaffold have shown significant anti-proliferative activity against various cancer cell lines, and SAR studies have identified key structural features responsible for this cytotoxicity.

A study of triphenylamine-linked pyridine, thiazole, and pyrazole analogues identified compounds with potent anticancer activity against lung (A-549) and breast (MDA-MB-231) cancer cell lines. researchgate.net Specifically, a pyridone analogue bearing a p-tolyl group (Compound 4b) and another with a 4-nitrophenyl group (Compound 4e) were highly effective. The presence of these specific aryl groups was critical for the observed high potency, with IC₅₀ values in the nanomolar range, outperforming the standard drug cisplatin (B142131) in some cases. researchgate.net

Other research has highlighted that modifications to the thiazole ring can significantly impact cytotoxicity against human glioblastoma and melanoma cell lines. For example, the presence of a methoxy (B1213986) group on a quinolone ring attached to a thiazole core led to high efficacy against a specific lung cancer cell line. nih.gov These findings underscore the importance of substituent choice and position in designing thiazole-based compounds that can effectively modulate cellular pathways involved in cancer proliferation.

The table below presents the anti-proliferative activities of selected thiazole derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Key Structural Feature | Anti-proliferative Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyridone analogue 4b | A-549 (Lung) | Triphenylamine-pyridone core with p-tolyl group | 0.00803 µM | researchgate.net |

| Pyridone analogue 4b | MDA-MB-231 (Breast) | Triphenylamine-pyridone core with p-tolyl group | 0.0103 µM | researchgate.net |

| Pyridone analogue 4e | A-549 (Lung) | Triphenylamine-pyridone core with 4-nitrophenyl group | 0.0095 µM | researchgate.net |

| Pyridone analogue 4e | MDA-MB-231 (Breast) | Triphenylamine-pyridone core with 4-nitrophenyl group | 0.0147 µM | researchgate.net |

Investigation of Biological Target Interactions and Molecular Mechanisms in Vitro and in Silico Research

Receptor Binding and Activation Profiling

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor to modulate the release of histamine and other neurotransmitters. nih.govvu.nl This makes it a significant target for drug discovery in the context of neurological disorders. nih.govmdpi.com

While various chemical scaffolds have been developed as H3R ligands, the reviewed literature did not provide specific data on the binding affinity of 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine for the histamine H3 receptor. Studies have focused on other structural classes, such as piperazine (B1678402) derivatives and compounds with a 2-amino-pyrimidine scaffold, to achieve H3R affinity and covalent inhibition. nih.govresearchgate.net For example, research into a series of piperazine derivatives identified compounds with moderate hH3R affinity, with the most affine compound showing a Kᵢ of 518 nM. nih.gov Another study developed a potent covalent ligand based on an isothiocyanate-functionalized 2-amino-pyrimidine scaffold. researchgate.net These findings underscore the ongoing exploration of diverse chemical structures to target the H3R, although direct evidence concerning the title compound is not available.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a key role in regulating lipid and glucose homeostasis. nih.gov The thiazole (B1198619) core is recognized as a scaffold that can exhibit PPAR activity. nih.gov While various thiazole derivatives have been explored as ligands for PPAR subtypes, specific studies demonstrating the activation of PPARα by this compound are not available in the reviewed literature. For instance, a series of structurally distinct small molecule agonists containing a thiazole ring were developed and found to be highly selective for PPARδ, another isoform of the receptor. pharmint.net

Interaction with Other Biomolecular Entities

Interactions with Specific Proteins (e.g., SIRT2, EGFR, M. tuberculosis proteins)The thiazole scaffold is present in inhibitors of various key proteins implicated in disease.

SIRT2: Sirtuin 2 (SIRT2), a type of histone deacetylase, is a target in cancer and neurodegenerative diseases. Novel thiazole-based inhibitors have been identified through molecular modeling and enzymatic assays, with some compounds showing SIRT2 inhibition in the low micromolar range. nih.govmdpi.com These studies, however, focused on different thiazole structures.

EGFR: The epidermal growth factor receptor (EGFR) is a crucial regulator of cell growth and a target for anticancer therapies. nih.gov Research into novel 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives has demonstrated significant EGFR inhibitory action. nih.gov Similarly, a piperazine-based bis(thiazole) hybrid was identified as a potent EGFR inhibitor. nih.gov There is no specific data linking this compound to EGFR interaction.

Mycobacterium tuberculosis proteins: The development of new drugs against Mycobacterium tuberculosis (Mtb) is a global health priority. Thiazole-containing compounds have been investigated as potential anti-tuberculosis agents. For example, thiadiazole-linked thiazole derivatives have been screened via molecular docking against Mtb kinases. researchgate.net Another line of research focused on 1,3-diarylpyrazolyl-acylsulfonamides that target cell wall biosynthesis in Mtb. nih.gov No direct interaction studies between this compound and specific Mtb proteins were found.

Cellular and Sub-Cellular Mechanism of Action in In Vitro Models

Anti-Proliferative Effects on Select Cancer Cell LinesThe anti-proliferative activity of various thiazole-containing compounds has been documented against a range of cancer cell lines.

A class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent anti-proliferative activity across a broad panel of tumor cell lines. nih.gov

Novel thiazole-2-acetamide derivatives demonstrated significant antiproliferative activity against prostate (PC-3) and breast (MCF-7) cancer cell lines, with IC50 values comparable to or better than standard chemotherapeutics like doxorubicin (B1662922) and sorafenib (B1663141) in some cases. nih.gov

Another thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, was found to have a pronounced anti-proliferative effect on the liver carcinoma cell line HEPG2. researchgate.net

Despite these examples within the broader class of thiazoles, specific data on the anti-proliferative effects of this compound, including IC50 or GI50 values, are not available in the reviewed scientific literature.

Induction of Apoptosis in Cell CultureApoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. Several studies have shown that complex thiazole derivatives can induce apoptosis.

A novel piperazine-based bis(thiazole) hybrid was shown to significantly induce both early and late apoptosis in HCT-116 colon cancer cells. nih.gov

A series of 5-ene-2-arylaminothiazol-4(5H)-ones demonstrated the ability to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, involving the activation of multiple caspases. nih.gov

Other heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govtriazine sulfonamide derivatives, have also been shown to be significant inducers of apoptosis in colon cancer cells. mdpi.com

No specific studies were found that investigated or confirmed the induction of apoptosis by this compound in any cell culture model.

Regulation of Lipid Metabolism in Cellular Models

Currently, there is a notable absence of published scientific literature specifically investigating the effects of this compound on the regulation of lipid metabolism in cellular models. Extensive searches of scientific databases have not yielded studies dedicated to this particular biological activity for this compound.

Antimicrobial Activity Research Against Specific Pathogens (e.g., in vitro antibacterial and antifungal properties)

While direct research on the antimicrobial properties of this compound is limited, the broader class of 1,3-thiazole derivatives has been the subject of extensive investigation for potential therapeutic applications against a wide range of pathogens. The thiazole ring is a core structural component in many synthetic compounds designed for antibacterial and antifungal activity. nih.govmdpi.com These derivatives are noted for their amphiphilic nature, which may facilitate their integration into the cell membranes of microbes, contributing to their inhibitory effects. mdpi.com

Research into various thiazole derivatives has demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species.

Antibacterial Activity of Thiazole Derivatives

Studies have shown that different substituted thiazole molecules exhibit a range of antibacterial efficacy. For instance, certain thiazol-4(5H)-one derivatives have shown potent activity, with one compound in particular displaying minimum inhibitory concentration (MIC) values of 3.9 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae, 7.8 µg/mL against Streptococcus mutans, and 15.6 µg/mL against Escherichia coli. cu.edu.eg Other research has identified 2-phenyl-1,3-thiazole derivatives with moderate activity against methicillin-resistant S. aureus (MRSA) and E. coli, with MIC values ranging from 125–150 µg/mL. nih.gov The antimicrobial effects of thiazole derivatives are often more pronounced against Gram-positive bacteria compared to Gram-negative strains. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Thiazole Derivative Class | Bacterial Strain | Activity Measurement (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazol-4(5H)-one derivative (6d) | Staphylococcus aureus | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Klebsiella pneumoniae | 3.9 | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Streptococcus mutans | 7.8 | cu.edu.eg |

| Thiazol-4(5H)-one derivative (6d) | Escherichia coli | 15.6 | cu.edu.eg |

| 2-Phenyl-1,3-thiazole derivative (12) | Staphylococcus aureus (MRSA) | 125-150 | nih.gov |

| 2-Phenyl-1,3-thiazole derivative (12) | Escherichia coli | 125-150 | nih.gov |

| Heteroaryl Thiazole Derivative (3) | Various Bacteria | 230-700 | nih.gov |

Antifungal Activity of Thiazole Derivatives

The thiazole scaffold is also a key feature in compounds developed for antifungal activity. Research has focused on their efficacy against clinically relevant pathogens such as Candida species. One study highlighted two 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a and 7e) that showed promising inhibitory action against Candida albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were notably lower than the reference drug fluconazole (B54011) (15.62 µg/mL). nih.gov Further studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives confirmed very strong activity against clinical C. albicans isolates, with MIC values as low as 0.008–7.81 µg/mL. nih.gov Additionally, certain thiazole derivatives have demonstrated activity against other fungi, including Aspergillus niger. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Thiazole Derivative Class | Fungal Strain | Activity Measurement (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | Candida albicans (ATCC 10231) | 3.9 | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans (ATCC 10231) | 7.81 | nih.gov |

| (2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (Clinical Isolates) | 0.008-7.81 | nih.gov |

| 2-Phenyl-1,3-thiazole derivative (12) | Aspergillus niger | 125-150 | nih.gov |

| Nitro-furyl-analogue (5e) | Candida albicans & Candida spp. | 0.048-3.12 | researchgate.net |

| Nitro-furyl-analogue (5a) | Cryptococcus neoformans | <0.048 | researchgate.net |

Future Research Directions and Unanswered Questions

Advancements in Asymmetric and Enantioselective Synthesis

Many biologically active molecules are chiral, and their different enantiomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is crucial. For 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, which possesses a chiral center at the ethylamine (B1201723) substituent, future research must prioritize the development of efficient asymmetric and enantioselective synthetic routes.

Significant progress has been made in the enantioselective synthesis of chiral amines through methods like catalytic asymmetric hydrogenation (AH) of imines and enamines. nih.govacs.orgnih.gov These methods often employ transition metal complexes with novel chiral phosphorus ligands to achieve high levels of enantioselectivity. acs.org Another promising strategy is the enantioselective reductive amination (ERA) of ketones using ammonia (B1221849) or ammonium (B1175870) salts, which offers a direct pathway to chiral primary amines. thieme-connect.com However, challenges such as the instability of certain reaction intermediates and the need for highly efficient catalytic systems for specific substrate types remain. thieme-connect.com

For thiazole (B1198619) derivatives specifically, asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines have been developed using techniques like Sharpless asymmetric dihydroxylation as a key step, achieving high enantiomeric excess. nih.gov Future work should focus on adapting these advanced catalytic strategies to produce the (R)- and (S)-enantiomers of this compound selectively. This will enable a thorough evaluation of the biological activities of each individual stereoisomer, a critical step in drug development.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict biological activities, pharmacokinetic properties, and potential toxicity, thereby reducing the time and cost associated with traditional screening methods. researchgate.netnih.gov

For the this compound scaffold, AI and ML can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data for thiazole derivatives to predict the biological activity of novel, unsynthesized analogues. nih.govgithub.io For instance, ML models have been successfully developed to predict the urease inhibitory activity of thiazoles and the bioactivity of aromatase inhibitors. researchgate.netnih.gov

Generative Design: Deep learning methods can generate novel molecular structures that are optimized for a desired therapeutic profile, exploring a vast chemical space to design new derivatives of the target compound with enhanced potency and selectivity. mdpi.com

Virtual Screening: AI-powered models can improve the efficiency and accuracy of virtual screening, rapidly filtering large compound libraries to identify molecules that are most likely to bind to a specific biological target. mdpi.com This allows researchers to focus experimental efforts on the most promising candidates. technologynetworks.com

Future research should focus on building robust ML models trained on diverse datasets of thiazole compounds to guide the synthesis of new derivatives of this compound with optimized properties.

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hit" molecules that modulate a specific biological target. ewadirect.commdpi.com While the thiazole core is known to be present in compounds with a range of activities, including anticancer and antimicrobial effects, the full spectrum of biological targets for derivatives of this compound remains largely unexplored. nih.gov

Future efforts should involve the creation of a diverse combinatorial library of analogues based on the this compound scaffold. This library can then be subjected to a battery of HTS assays against a wide range of biological targets. These targets could include:

Enzymes: Kinases, proteases, and metabolic enzymes like dihydroorotate (B8406146) dehydrogenase, which are often implicated in disease. nih.gov

Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors.

Phenotypic Screens: Cell-based assays that measure complex cellular responses, such as cell proliferation, apoptosis, or migration. ingentaconnect.comsci-hub.se

This approach has been successfully used to identify thiazole derivatives as potent inhibitors of targets such as human Pin1 and PI3K/mTOR. sci-hub.sersc.org By systematically screening a dedicated library, researchers can uncover entirely new therapeutic applications and biological targets for this promising class of compounds.

Detailed Elucidation of Molecular Recognition and Binding Mechanisms

Understanding precisely how a compound interacts with its biological target at the molecular level is fundamental for rational drug design and lead optimization. For active derivatives of this compound identified through screening, a crucial subsequent step is the detailed elucidation of their molecular recognition and binding mechanisms.

Techniques such as X-ray crystallography and molecular docking are invaluable for this purpose. X-ray crystallography can provide a high-resolution, three-dimensional structure of a ligand bound to its target protein, revealing key interactions. nih.govresearchgate.net For example, crystallographic studies of thiazole derivatives bound to human dihydroorotate dehydrogenase have confirmed their binding at the ubiquinone binding tunnel, guiding the design of more potent inhibitors. nih.gov

Molecular docking simulations complement this by predicting the binding pose and affinity of ligands within a target's active site. mdpi.com These studies can highlight critical interactions, such as:

Hydrogen Bonds: Formed between the ligand and amino acid residues like Thr199 in carbonic anhydrase. researchgate.net

Hydrophobic Interactions: Crucial for ligand recognition and stability.

Noncovalent Sulfur Bonds: The sulfur atom of the thiazole ring can participate in unique σ-hole bonding, which is increasingly recognized as an important factor in drug-target interactions. nih.gov

Future research must apply these structural biology and computational methods to understand how derivatives of this compound engage with their targets. This knowledge will enable the rational design of next-generation compounds with improved affinity and selectivity.

| Thiazole Derivative Class | Biological Target | Key Interactions Observed/Predicted | Investigative Technique |

|---|---|---|---|

| Thiazole-based Inhibitors | Human Dihydroorotate Dehydrogenase (HsDHODH) | Binding at the ubiquinone binding tunnel | X-ray Crystallography nih.gov |

| Disubstituted Thiazoles | Tubulin | Sulfur bond with AsnB249, arene-H bond with LeuB248, H-bond with SerA178 | Molecular Docking nih.gov |